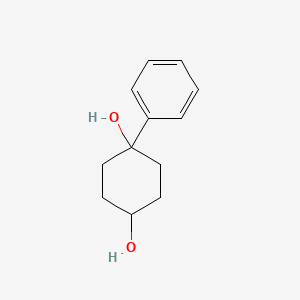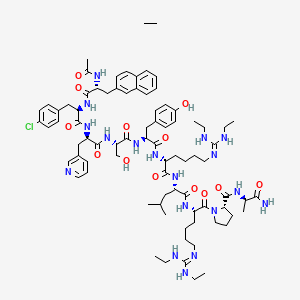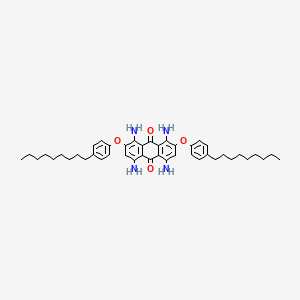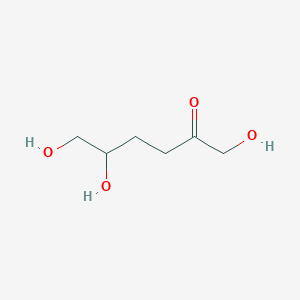
(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This specific compound is characterized by the presence of a carboxylic acid group at the 5-position of one thiophene ring and a propenyl group at the 5’-position of the other thiophene ring, with an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the bithiophene core with carbon dioxide in the presence of a base.
Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting with ethanol in the presence of an acid catalyst.
Introduction of the Propenyl Group: The propenyl group can be introduced through a Heck reaction, where the bithiophene core is reacted with a propenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the propenyl group to a saturated alkyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and saturated alkyl derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its conductive properties.
Mecanismo De Acción
The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bithiophene)-5-carboxylic acid, ethyl ester: Lacks the propenyl group, which may affect its electronic properties.
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-: Lacks the ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is unique due to the presence of both the propenyl and ethyl ester groups, which confer distinct electronic and solubility properties. These features make it a versatile compound for various applications in organic electronics, material science, and medicinal chemistry.
Propiedades
Número CAS |
105125-04-0 |
|---|---|
Fórmula molecular |
C14H12O2S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
ethyl 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12O2S2/c1-3-5-10-6-7-11(17-10)12-8-9-13(18-12)14(15)16-4-2/h6-9H,4H2,1-2H3 |
Clave InChI |
SWKIVJPAAHNECV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


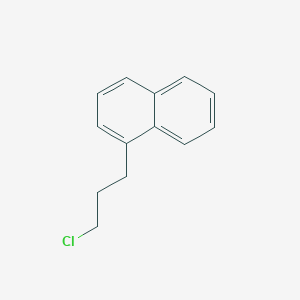
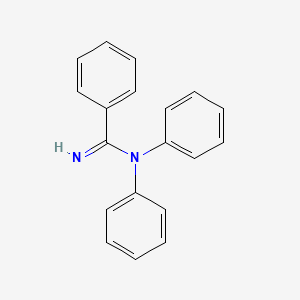
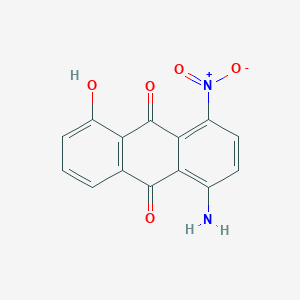
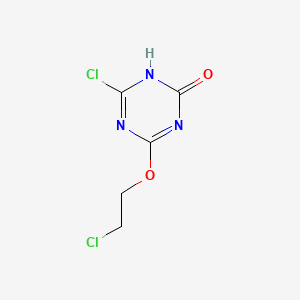
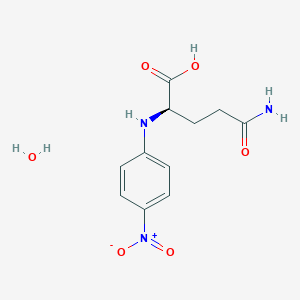
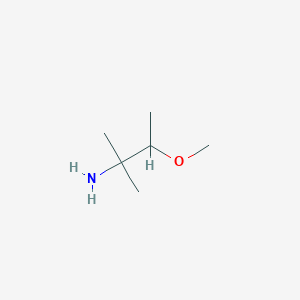

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)

